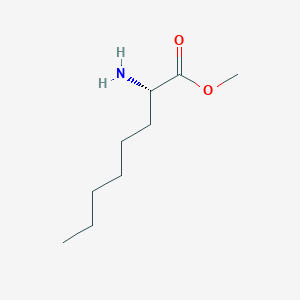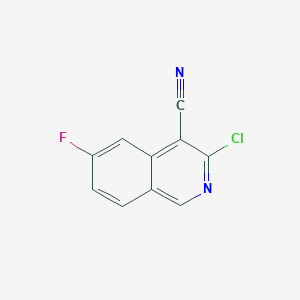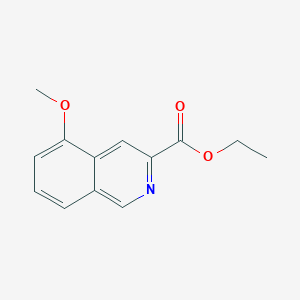
Ethyl 5-methoxyisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methoxyisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are significant due to their presence in various natural alkaloids and synthetic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxyisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing by-products and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-methoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: 5-methoxyisoquinoline-3-carboxylic acid.
Reduction: 5-methoxy-1,2-dihydroisoquinoline-3-carboxylate.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methoxyisoquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-methoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-hydroxyisoquinoline-3-carboxylate
- Ethyl 5-bromoisoquinoline-3-carboxylate
- Ethyl 5-fluoroisoquinoline-3-carboxylate
Uniqueness
Ethyl 5-methoxyisoquinoline-3-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacologically active compound compared to its analogs .
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl 5-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11-7-10-9(8-14-11)5-4-6-12(10)16-2/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
QDHRKEOPQQTVIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C2C=CC=C(C2=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


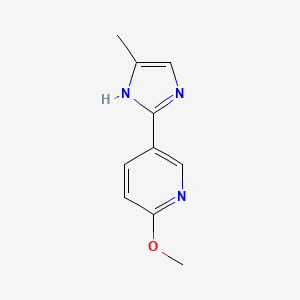
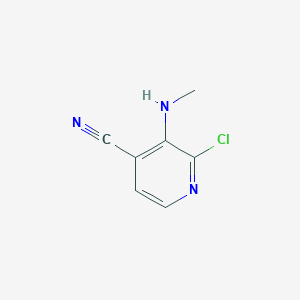
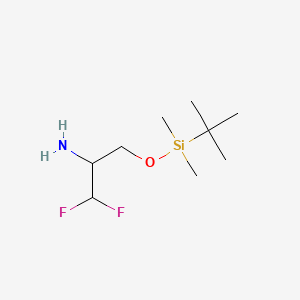
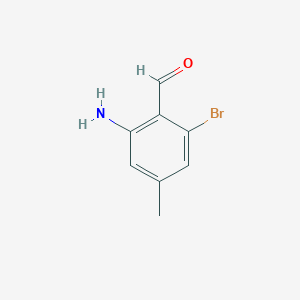
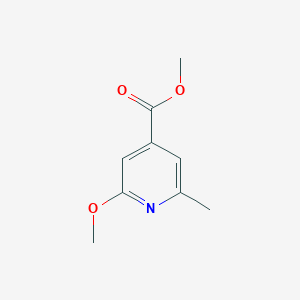
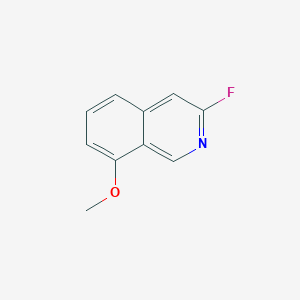

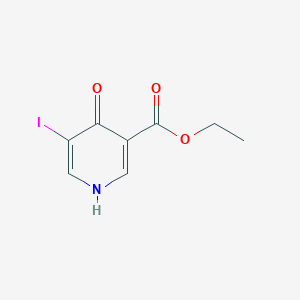
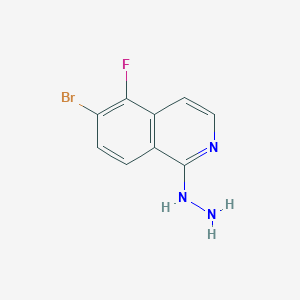

![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
